Ethyl dodecanoate
Overview
Description
Ethyl dodecanoate, also known as ethyl laurate, is an ester compound that is synthesized from dodecanoic acid and ethanol. It is commonly used in various industrial applications, including as a flavoring agent and in the production of biodiesel. The synthesis of ethyl dodecanoate is typically catalyzed by acids or enzymes, and it can be performed under different conditions to optimize yield and efficiency .
Synthesis Analysis
The synthesis of ethyl dodecanoate can be achieved through esterification, where dodecanoic acid reacts with ethanol. A study demonstrated the use of a cation exchange resin coupled with a 5A molecular sieve as a dehydrator to catalyze the reaction. This method proved to be advantageous due to its operational ease, high yields, and reduced pollution. Optimal conditions for the synthesis were identified, including a molar ratio of ethanol to dodecanoic acid of 10:1, a reflux time of 13 hours, and specific quantities of catalyst and molecular sieve .
Molecular Structure Analysis
The molecular structure of ethyl dodecanoate is characterized by a long hydrocarbon chain derived from dodecanoic acid and an ester functional group resulting from the reaction with ethanol. While the paper provided does not directly analyze ethyl dodecanoate, the structure of a related compound, ethylene di-11-bromoundecanoate, was studied and found to have fully extended hydrocarbon chains in the crystalline state, which contrasts with the folded configurations of phospholipids in biological membranes .
Chemical Reactions Analysis
Ethyl dodecanoate can participate in various chemical reactions typical of esters. For instance, it can undergo hydrolysis to yield dodecanoic acid and ethanol. It can also be used in transesterification reactions, which are particularly relevant in the production of biodiesel. The papers provided do not detail specific reactions of ethyl dodecanoate, but they do discuss related ester compounds and their reactivity. For example, the polymerization of a cyclic phosphoester was initiated by stannous octoate and dodecanol, leading to a polyphosphate with a defined linear molecular structure .
Physical and Chemical Properties Analysis
Ethyl dodecanoate's physical and chemical properties include its boiling point, solubility, density, and refractive index, which are influenced by its molecular structure. The ester functional group contributes to its characteristic odor and flavor, making it suitable for use in the food industry. The provided papers do not directly discuss the physical and chemical properties of ethyl dodecanoate, but they do explore the properties of similar compounds. For example, the study of micelle formation by a diblock copolymer in dodecane provides insights into the behavior of hydrophobic molecules in solution .
Scientific Research Applications
Heat Capacity Studies
- Experimental Analysis of Heat Capacities : Ethyl dodecanoate's isobaric molar heat capacities were experimentally studied, revealing an increase in heat capacity with temperature. This research contributes to understanding the thermal properties of ethyl dodecanoate, important in various industrial processes (Liu et al., 2019).
Nanoparticle Development
- Nanoparticle Carriers for Pharmaceuticals : Research on poly(ethylene imine) dodecanoate (PEI-C12) complex showed its potential as a carrier for hydrophobic drugs like coenzyme Q10 and triiodothyronine, making ethyl dodecanoate relevant in pharmaceutical applications (Thünemann & General, 2001).
Chemical Properties and Applications
- Viscosity and Density Studies : The study of ethyl dodecanoate's viscosity and density at various temperatures and pressures is crucial for its application in biodiesel production and other industrial sectors (He, Lai, & Liu, 2018).
- Phase Equilibrium Measurements : Investigations into the phase equilibrium of ethyl dodecanoate with diesel compounds offer insights for its use in fuel applications and chemical engineering (Chabane et al., 2017).
Biochemical Applications
- Catalytic Properties in Organic Synthesis : Ethyl dodecanoate's role in the transesterification of organic compounds, as studied using titanates as catalysts, highlights its potential in organic chemistry and industrial applications (Blandy, Pellegatta, & Gilot, 1994).
Emulsion and Polymer Studies
- Emulsion Applications : The modification of alginate with dodecanol to create amphiphilic compounds for oil-in-water emulsions shows the utility of ethyl dodecanoate in food and cosmetic industries (Yang et al., 2012).
- Polymer Nanocomposites : Ethyl dodecanoate's involvement in the creation of polymer layered silicate nanocomposites (PLSN) for telecommunication cables demonstrates its significance in the field of materials science (Riva et al., 2002).
Diagnostic Applications
- Diagnostic Applications in Medicine : The volatile organic compounds like ethyl dodecanoate in human flatus were studied for rapid diagnosis of infectious diarrhoea, showcasing its potential in medical diagnostics (Probert, Jones, & Ratcliffe, 2003).
Future Directions
The potential of ethyl dodecanoate in various applications is still being explored. For instance, its role in enhancing the production of fermentation-derived ethyl esters suggests potential applications in the wine industry . Furthermore, the development of more efficient synthesis methods, such as reactive distillation, could pave the way for more sustainable chemical processes .
properties
IUPAC Name |
ethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKVMNBHPAILY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047044 | |
Record name | Ethyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid with a fruity, floral odour | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl dodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
269.00 to 271.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol) | |
Record name | Ethyl dodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.863 | |
Record name | Ethyl dodecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/304/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl dodecanoate | |
CAS RN |
106-33-2 | |
Record name | Ethyl dodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dodecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl dodecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F389D4MD5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-10 °C | |
Record name | Ethyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033788 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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